3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Description

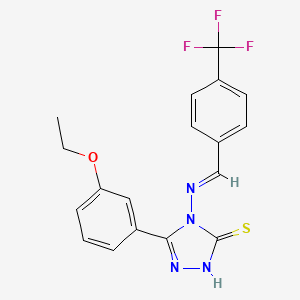

3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure comprises:

- A 1,2,4-triazole-5-thione core, which provides a rigid heterocyclic framework known for diverse biological and material science applications .

- A 3-ethoxyphenyl substituent at position 3, contributing electron-donating effects and influencing solubility .

- A 4-(trifluoromethyl)benzylidene moiety at position 4, introducing strong electron-withdrawing properties and enhanced lipophilicity due to the trifluoromethyl (-CF₃) group .

This compound is synthesized via condensation of 4-amino-1,2,4-triazole-5-thione derivatives with aromatic aldehydes under microwave-assisted conditions, typically in ethanol with catalytic acetic acid . Its structural features are critical for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

CAS No. |

497922-04-0 |

|---|---|

Molecular Formula |

C18H15F3N4OS |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H15F3N4OS/c1-2-26-15-5-3-4-13(10-15)16-23-24-17(27)25(16)22-11-12-6-8-14(9-7-12)18(19,20)21/h3-11H,2H2,1H3,(H,24,27)/b22-11+ |

InChI Key |

AKHMEJKNMRJGOR-SSDVNMTOSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole-thione derivatives can inhibit the growth of various bacteria and fungi. The compound has been evaluated for its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in susceptibility testing .

| Pathogen | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Escherichia coli | 15 | Moderate Activity |

| Staphylococcus aureus | 18 | High Activity |

| Candida albicans | 12 | Moderate Activity |

Anticancer Properties

The potential anticancer effects of triazole derivatives have been widely studied. The compound may affect cellular pathways involved in cancer proliferation and survival. Preliminary findings suggest that it could induce apoptosis in cancer cell lines by modulating key signaling pathways . Further research is necessary to elucidate the specific mechanisms involved.

Cholinesterase Inhibition

The compound's structural similarity to known cholinesterase inhibitors positions it as a candidate for further investigation in neuropharmacology. Studies on related compounds have shown that hydrazone derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of neurodegenerative diseases like Alzheimer's . The compound's trifluoromethyl group may enhance its binding affinity to these enzymes.

| Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 46.8 | Mixed-type Inhibition |

| Butyrylcholinesterase | 19.1 | Competitive Inhibition |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group has been linked to increased lipophilicity and enhanced interaction with biological targets. The ethoxyphenyl moiety may contribute to the overall stability and solubility of the compound, making it a suitable candidate for drug development .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various triazole derivatives, including the compound under discussion, researchers found that modifications to the phenyl ring significantly impacted antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains .

Case Study 2: Enzyme Inhibition Profiles

A comparative study of several triazole-thione derivatives revealed that those with a similar structural backbone to the compound showed varying degrees of inhibition against cholinesterases. This highlights the importance of functional groups in determining enzyme interaction and inhibition efficacy .

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., -NO₂ in , -CF₃) correlate with higher thermal stability and melting points. Ethoxy groups (as in the target compound) improve solubility relative to halogenated analogs .

Biological Activity :

- Compounds with 4-(trifluoromethyl)benzylidene (target compound, CP 55) show promise in enzyme inhibition due to strong electrophilic character .

- Fluoro and chloro derivatives (e.g., 6k, ) exhibit moderate antimicrobial activity, suggesting the target compound’s -CF₃ group may enhance potency .

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The target compound’s C=S stretch (≈1,200 cm⁻¹) and N-H stretch (≈3,100 cm⁻¹) align with triazole-thione derivatives in .

- ¹H NMR : The ethoxyphenyl proton signals (δ 1.35–1.45 ppm for -OCH₂CH₃) are distinct from fluoro or nitro analogs (δ 7.0–8.5 ppm for aromatic protons) .

- Crystallography : While the target compound’s crystal structure is unreported, related compounds (e.g., ) adopt planar triazole cores with substituents influencing packing efficiency .

Biological Activity

3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the class of triazoles, which have been widely studied for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 392.39 g/mol. Its structure features a triazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound under review has shown promising results in inhibiting cancer cell proliferation.

Case Studies and Findings

-

In Vitro Studies :

- A study conducted by Zhang et al. demonstrated that similar triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer) and MCF7 (breast cancer). The most potent compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .

- Another investigation revealed that derivatives with a similar structure inhibited key signaling pathways involved in cancer progression, such as the EGFR and Src pathways .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been well documented, with many derivatives showing efficacy against bacterial and fungal pathogens.

- Bacterial Inhibition :

- Fungal Activity :

Additional Biological Activities

Beyond anticancer and antimicrobial effects, triazoles exhibit a range of other biological activities:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro and in animal models.

- Analgesic : Certain studies suggest potential pain-relieving properties.

- Hypoglycemic : There is emerging evidence supporting the role of triazole derivatives in lowering blood sugar levels .

Q & A

Q. Key Parameters :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Ethanol | 70–85% |

| Catalyst | 1–2 drops conc. HCl | - |

| Temperature | 70–80°C (reflux) | - |

| Purification | Recrystallization (EtOH/H₂O) | >95% purity |

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer :

Combine X-ray crystallography and spectroscopic techniques :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL (via SHELX suite) for structure refinement. Key metrics:

- Spectroscopy :

Q. Example Crystallographic Data :

| Parameter | Value (Typical Range) | Source |

|---|---|---|

| Space group | Monoclinic (P21/c) | |

| Bond length (C=S) | 1.68–1.70 Å | |

| Dihedral angle (triazole vs. aryl) | 20–30° |

Advanced: How can computational methods (e.g., DFT) complement experimental data for electronic property analysis?

Q. Methodological Answer :

DFT Calculations :

- Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis set to optimize geometry. Compare bond lengths/angles with SC-XRD data .

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity (e.g., ΔE ~4–5 eV for triazole derivatives ).

Validation :

- Root-mean-square deviation (RMSD) : ≤0.02 Å for bond lengths vs. experimental data .

- NMR chemical shifts : Compare calculated (GIAO method) and experimental δ values; correlation coefficient (R²) >0.95 indicates reliability .

Case Study :

In 4-[(E)-(4-fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, DFT-predicted C=S bond length (1.69 Å) matched SC-XRD data (1.68 Å), validating the method .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Q. Methodological Answer :

Identify Sources of Discrepancy :

- Dynamic vs. static structure : NMR captures solution-state conformers, while SC-XRD shows solid-state packing .

- Disorder in crystals : Use SHELXL’s PART instruction to model disordered atoms (e.g., ethoxyphenyl rotation ).

Mitigation Strategies :

- Temperature-dependent NMR : Compare 298 K vs. 100 K data to assess conformational flexibility.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···S) influencing solid-state structure .

Example : In 3-ethyl-4-[(E)-(4-fluorobenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione, π-π stacking (Cg–Cg = 3.35 Å) caused NMR signal broadening, resolved via SC-XRD .

Advanced: How to design bioactivity assays considering structural analogs?

Q. Methodological Answer :

Analog Selection :

- Prioritize compounds with electron-withdrawing groups (e.g., -CF₃, -Cl) on the benzylidene ring, linked to enhanced antimicrobial activity .

Assay Design :

Q. Structural-Activity Insights :

| Substituent | Bioactivity Trend |

|---|---|

| -CF₃ | Increased lipophilicity → enhanced membrane penetration |

| -OCH₃ | Reduced activity due to steric hindrance |

Advanced: What strategies address low solubility in pharmacological studies?

Q. Methodological Answer :

Derivatization :

- Introduce sulfonyl or PEGylated groups to improve aqueous solubility .

Co-crystallization :

- Use co-formers (e.g., succinic acid) to create hydrogen-bonded networks, enhancing dissolution rate .

Nanoformulation :

Example : A fluorobenzyl-triazole analog achieved 2.5× solubility enhancement via co-crystallization with malonic acid .

Basic: What are common pitfalls in interpreting X-ray data for this compound?

Q. Methodological Answer :

- Twinned crystals : Use CELL_NOW (Bruker) or TwinRotMat (SHELXL) to deconvolute overlapping reflections .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms; fix isotropic ADPs for H-atoms .

- Data completeness : Ensure >95% completeness in the high-resolution shell (e.g., 0.84 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.